molecular formula C₃₈H₄₄N₆O₁₀ B1141258 Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester CAS No. 224170-69-8

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester

Cat. No.: B1141258
CAS No.: 224170-69-8
M. Wt: 744.79
Attention: For research use only. Not for human or veterinary use.
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Description

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a derivative of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Irbesartan. This modification can influence the pharmacokinetics and pharmacodynamics of the parent drug.

Mechanism of Action

Target of Action

The primary target of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is the AT1 angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .

Mode of Action

This compound acts as an angiotensin receptor blocker (ARB) . It binds to the AT1 angiotensin II receptor, preventing angiotensin II from binding to the receptor . This blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II .

Biochemical Pathways

By blocking the AT1 angiotensin II receptor, this compound inhibits the renin-angiotensin system . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone . The overall effect is a decrease in blood pressure .

Pharmacokinetics

It is known that the compound is used to treat hypertension and delay the progression of diabetic nephropathy . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in blood pressure and a delay in the progression of diabetic nephropathy . By blocking the AT1 angiotensin II receptor, the compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects in patients with hypertension and diabetic nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps. The process begins with the acetylation of glucuronic acid, followed by its conjugation with Irbesartan. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized metabolites.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Irbesartan and its metabolites.

    Biology: Studied for its role in drug metabolism and pharmacokinetics.

    Medicine: Investigated for its potential therapeutic effects and safety profile.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Irbesartan: The parent compound, used for treating hypertension.

    Losartan Glucuronide: Another glucuronide conjugate of an angiotensin II receptor antagonist.

    Valsartan Glucuronide: Similar in structure and function to Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester.

Uniqueness

This compound is unique due to its specific glucuronide conjugation, which can influence its pharmacokinetic properties and therapeutic effects. This makes it a valuable compound for research and development in the field of pharmaceuticals.

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSGMKYWGKQGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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